
2-(4-Nitrophenyl)cyclopentanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)cyclopentanone” can be inferred from its name. It likely contains a cyclopentanone ring, which is a five-membered ring with a carbonyl (C=O) group, and a 4-nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached at the 4-position .Applications De Recherche Scientifique
Polymer Synthesis and Electrical Conductivity
- Arylidene Polymers Synthesis : 2-(4-Nitrophenyl)cyclopentanone was utilized in the synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide], a polymer characterized by various spectroscopic methods. This polymer displayed electrical conductivity of about 3.2 × 10^−3 ohm^−1 cm^−1 at 390 K (Abd-Alla & El-Shahawy, 1992).
Biologically Active Compound Synthesis
- Intermediate for Anticancer Drugs : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate derived from this compound, plays a significant role in the synthesis of various biologically active compounds, including potential anticancer drugs (Wang et al., 2016).
Tuberculosis Drug Development
- Synthesis of Mycobacterium Tuberculosis Drug : this compound was used in synthesizing a drug targeting the dormant version of Mycobacterium tuberculosis. The synthesis process involved cross-aldol condensation and was optimized for high yield (Vishwanatth, 2022).
Cytotoxicity Studies
- Cytotoxic Compounds Incorporation : The 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienyl pharmacophore, which includes this compound, was used to synthesize compounds evaluated against human T-lymphocytes and murine cells. These compounds showed marked cytotoxicity and were used to study apoptosis and tubulin polymerization inhibition (Das et al., 2006).
Photocrosslinkable Polymer Design
- Photocrosslinkable Polymers : this compound derivatives were used to prepare photocrosslinkable polymers for photoresist and photolithographic applications. These polymers' photoresponse varied based on the structural variations of their monomeric bisphenols (Borden, 1978).
Renewable High-Density Fuel Production
- High-Density Fuel Synthesis : A study used cyclopentanone, which can be derived from this compound, for producing a renewable high-density fuel, highlighting a new approach to synthesizing environmentally friendly fuels (Wang et al., 2017).
Electrochemical Studies
- Electroreduction of Pharmacologically Important Compounds : Electrochemical studies of 4-(nitrophenyl) substituted 1,4-dihydropyridines, which can be synthesized using this compound, were conducted to understand their reduction behavior, crucial for developing certain pharmaceuticals (Squella et al., 1997).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-3-1-2-10(11)8-4-6-9(7-5-8)12(14)15/h4-7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWWEYDXOXZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)
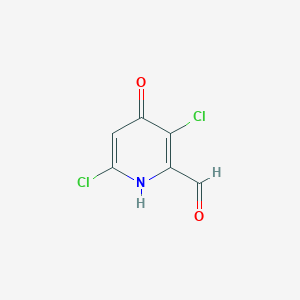

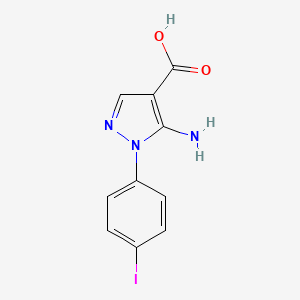
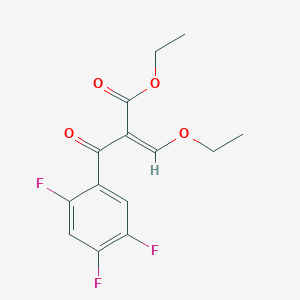

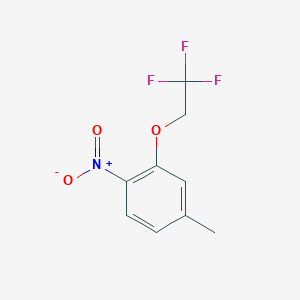
![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
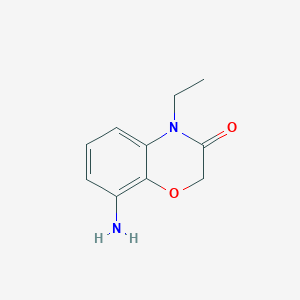
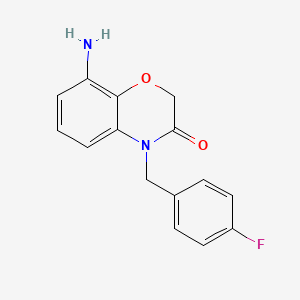

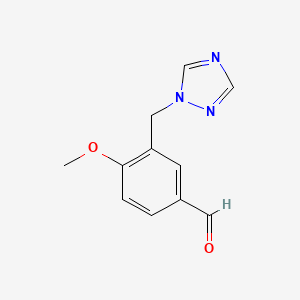
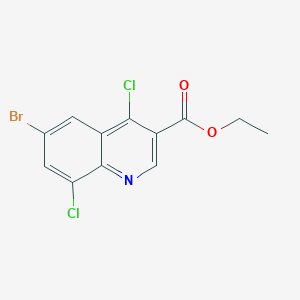
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)